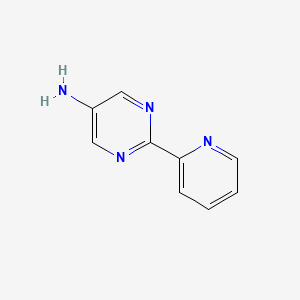

5-Amino-2-(2-pyridyl)pyrimidine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-pyridin-2-ylpyrimidin-5-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N4/c10-7-5-12-9(13-6-7)8-3-1-2-4-11-8/h1-6H,10H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OAQCLXCUGKEGBI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)C2=NC=C(C=N2)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

172.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

The Indispensable Role of Nitrogen Containing Heterocyclic Scaffolds

Nitrogen-containing heterocycles are fundamental building blocks in the chemical sciences, forming the core of a vast array of natural and synthetic compounds. acs.orgijpsjournal.com Their prevalence stems from their unique structural and electronic properties, which make them vital components in medicinal chemistry, agrochemicals, and materials science. researchgate.netresearchgate.net These ring systems are present in essential biomolecules like nucleic acids (e.g., pyrimidine (B1678525) bases cytosine and thymine) and vitamins (e.g., niacin, which contains a pyridine (B92270) ring). nih.govrsc.org

In drug discovery, these scaffolds are considered "privileged structures" because they can interact with a wide range of biological targets with high affinity and specificity. acs.orgwikipedia.org The presence of nitrogen atoms allows for hydrogen bonding and coordination with metal ions, which is crucial for enzyme inhibition and receptor binding. researchgate.netbldpharm.com The versatility of these compounds allows for the synthesis of large libraries of derivatives, facilitating the exploration of structure-activity relationships to develop new therapeutic agents. ijpsjournal.comwikipedia.org

Pyridine and Pyrimidine Structures: Pillars of Coordination Chemistry and Advanced Materials

The individual pyridine (B92270) and pyrimidine (B1678525) rings are cornerstones in the development of coordination complexes and functional materials. Their distinct electronic features and the presence of nitrogen donor atoms make them exceptional ligands.

Pyridine in Coordination Chemistry: The pyridine ring is a classic ligand in coordination chemistry, capable of forming stable complexes with a vast range of transition metals. chemscene.com Its ability to act as a sigma-donor through the nitrogen lone pair, and as a weak π-acceptor, allows for the fine-tuning of the electronic properties of the resulting metal complex. chemscene.com This has led to the development of pyridine-based complexes used in catalysis, such as Crabtree's catalyst for hydrogenation reactions, and as building blocks for supramolecular assemblies and metal-organic frameworks (MOFs). chemscene.comnih.gov The geometry and number of coordination sites can be controlled by modifying the pyridine scaffold, leading to predictable structures like linear or octahedral complexes. nih.gov

Pyrimidine in Advanced Materials: The pyrimidine ring, with its two nitrogen atoms, is a key component in the design of advanced materials. wikipedia.org It is integral to the structure of DNA and RNA, where its hydrogen-bonding capabilities are fundamental to the genetic code. core.ac.uk This capacity for specific intermolecular interactions is exploited in materials science to create self-assembling systems and liquid crystals. Furthermore, pyrimidine derivatives are investigated for their electronic properties, finding use in organic light-emitting diodes (OLEDs) and other electronic devices. Their electron-deficient nature makes them suitable for applications requiring specific electronic characteristics. wikipedia.orgcore.ac.uk

Amino Pyridyl Pyrimidines: Research Landscape and Emerging Trends

Strategic Approaches to Pyridyl-Pyrimidine Framework Construction

The creation of the central pyridyl-pyrimidine scaffold is a critical step in the synthesis of these target molecules. Chemists employ several strategic approaches, including building the pyrimidine ring onto a pre-existing pyridine or coupling the two heterocyclic systems.

Direct Annulation and Cyclocondensation Reactions for Pyrimidine Ring Formation

Direct annulation and cyclocondensation reactions are powerful methods for constructing the pyrimidine ring. mdpi.commit.edu These reactions typically involve the formation of the pyrimidine ring from acyclic precursors in a single step.

One common strategy is the reaction of a β-dicarbonyl compound or its equivalent with an N-C-N synthon, such as an amidine. mdpi.comwikipedia.org For instance, the Pinner synthesis and its modifications utilize the reaction of 1,3-dicarbonyl compounds or β-keto esters with amidines to form the pyrimidine core. mdpi.com Microwave-assisted tandem Michael addition-cyclocondensation reactions have also been employed to create sulfur-functionalized pyrimidines. mdpi.com

Another approach involves the [5+1] cycloaddition of enamidines with reagents like N,N-dimethylformamide dialkyl acetals, which yields tri- and tetrasubstituted pyrimidines under catalyst- and solvent-free conditions. mdpi.com Furthermore, Lewis-acid-promoted [3+3] annulation between 3-ethoxycyclobutanones and amidines provides a direct route to substituted pyrimidine derivatives. mdpi.com The use of triflic acid as a catalyst in the multicomponent cyclocondensation of a methyl aryl ketone, an aromatic aldehyde, and ammonium (B1175870) acetate (B1210297) also leads to the formation of pyrimidines. mdpi.com

A notable method involves the single-step conversion of N-vinyl or N-aryl amides to pyrimidine derivatives. This is achieved through amide activation with trifluoromethanesulfonic anhydride (B1165640) in the presence of 2-chloropyridine, followed by nitrile addition and cycloisomerization. mit.edunih.gov

These methods offer a range of options for constructing the pyrimidine ring with various substitution patterns, which is essential for creating a library of diverse pyridyl-pyrimidine compounds.

Cross-Coupling Strategies for Carbon-Carbon and Carbon-Nitrogen Bond Formation (e.g., Suzuki-Miyaura, Sonogashira Coupling)

Palladium-catalyzed cross-coupling reactions are indispensable tools for forging the crucial carbon-carbon and carbon-nitrogen bonds that link the pyridine and pyrimidine rings or introduce diverse substituents.

The Suzuki-Miyaura coupling is a widely used method for forming C-C bonds. nih.govlibretexts.org It typically involves the reaction of a heteroaryl halide with a heteroaryl boronic acid or ester in the presence of a palladium catalyst and a base. rsc.orgorganic-chemistry.org For example, 5-pyrimidylboronic acid and its derivatives can be coupled with heteroaryl halides to produce heteroarylpyrimidines. rsc.org This reaction has been successfully used to synthesize various biaryl compounds, including those containing the pyridyl-pyrimidine scaffold. organic-chemistry.orgacs.org Highly active and stable palladium-phosphine catalysts have been developed that are effective even with challenging substrates like aminoheteroaryl halides. organic-chemistry.org

The Sonogashira coupling provides a powerful means to introduce alkynyl groups, forming C-C triple bonds. nih.govwikipedia.org This reaction couples a terminal alkyne with an aryl or vinyl halide, catalyzed by palladium and a copper co-catalyst. wikipedia.orgresearchgate.net It has been employed to introduce arylethynyl substituents at the C4 position of pyrido[2,3-d]pyrimidin-7(8H)-ones, expanding the structural diversity of these compounds. nih.gov A modular approach involves synthesizing a terminal alkyne intermediate, which can then undergo a second Sonogashira reaction with various aryl iodides. nih.gov This strategy has also been used for the regioselective C-5 functionalization of pyrimidine nucleotides. nih.gov

Other important cross-coupling reactions include the Buchwald-Hartwig amination , which is used to form C-N bonds. This reaction has been utilized in cascade sequences for the synthesis of pyrido[2,3-d]pyrimidines and for introducing N-aryl substituents onto the pyridopyrimidine core. nih.govrsc.org

These cross-coupling strategies offer a high degree of control and functional group tolerance, making them essential for the synthesis of complex pyridyl-pyrimidine derivatives.

Multi-Component Reaction Pathways for Efficient Synthesis

Multi-component reactions (MCRs) are highly efficient synthetic strategies that combine three or more starting materials in a single pot to form a complex product, minimizing waste and saving time. researchgate.net These reactions are particularly valuable for building molecular diversity and have been successfully applied to the synthesis of pyrimidine-based structures.

One notable MCR is an iridium-catalyzed synthesis of pyrimidines from amidines and up to three different alcohols. acs.orgorganic-chemistry.org This process proceeds through a sequence of condensation and dehydrogenation steps, forming C-C and C-N bonds regioselectively. acs.org This sustainable method has been used to synthesize a wide variety of highly substituted pyrimidines. acs.orgorganic-chemistry.org

Another example is the three-component reaction of α,β-unsaturated aldehydes, cyclic 1,3-dicarbonyls, and 6-aminouracils, catalyzed by FeCl3·6H2O under microwave irradiation, which yields pyrimidine-fused tetrahydropyridines. nih.gov The Biginelli reaction is another classic MCR used for pyrimidine synthesis. wikipedia.org

MCRs have also been employed in the synthesis of fused pyrimidine systems. For instance, triazolo/tetrazolo-fused pyrimidines have been synthesized by reacting ethyl acetoacetic esters, 5-aminotetrazole, and heteroaryl aldehydes in the presence of a catalyst. rsc.org The synthesis of pyrimidine derivatives has also been achieved through a three-component tandem reaction of ketones, ammonium acetate, and N,N-dimethylformamide dimethyl acetal, promoted by ammonium iodide. organic-chemistry.org

The efficiency and convergence of MCRs make them a powerful tool for rapidly generating libraries of pyridyl-pyrimidine analogs for screening and optimization in drug discovery and materials science.

Regioselective Functionalization and Derivatization

Once the core pyridyl-pyrimidine framework is established, regioselective functionalization is crucial for fine-tuning the molecule's properties. This involves the selective introduction or modification of substituents at specific positions on the heterocyclic rings.

Introduction and Transformation of Amino Substituents

The amino group is a key functional group in many biologically active molecules, and its introduction and transformation on the pyridyl-pyrimidine scaffold are of great importance.

The amino group can be introduced through various methods. One common approach is through nucleophilic aromatic substitution (SNAr) of a suitable leaving group, such as a halogen, with an amine or ammonia. For instance, 2-aminopyrimidine (B69317) can be synthesized from 2-chloropyrimidine. bhu.ac.in The Chichibabin amination reaction is another method for introducing an amino group onto the pyridine ring. researchgate.net

Transformations of the amino group are also essential. For example, the amino group can be converted into other functional groups or used as a handle for further derivatization. Diazotization of the amino group followed by substitution allows for the introduction of a wide range of functionalities. The amino group can also participate in condensation reactions to form imines or be acylated to form amides. A method for the preparation of N-2-pyridine-5-pyrimidinemethylamine involves the reaction of 5-pyrimidine formaldehyde (B43269) with 2-aminopyrimidine followed by reduction. patsnap.com

The synthesis of 2-amino-5-(2-pyridylthio)pyridine has been achieved by reacting 2-amino-5-iodopyridine (B21400) with 2-mercaptopyridine (B119420) in the presence of sodium methoxide (B1231860) and copper powder. prepchem.com This demonstrates a method for introducing a substituted amino pyridine moiety.

Electrophilic and Nucleophilic Substitution Reactions on Heterocyclic Rings

The electronic nature of the pyridine and pyrimidine rings dictates their reactivity towards electrophilic and nucleophilic substitution.

Electrophilic substitution on the pyrimidine ring is generally difficult due to its π-deficient nature. wikipedia.orgbhu.ac.in When it does occur, it preferentially takes place at the C-5 position, which is the least electron-deficient. wikipedia.orgslideshare.net The presence of activating groups, such as amino or hydroxyl groups, can facilitate electrophilic substitution. researchgate.net For the pyridine ring, electrophilic attack is also challenging and typically occurs at the C-3 position. gcwgandhinagar.com

Nucleophilic substitution , on the other hand, is favored on the electron-deficient pyrimidine and pyridine rings. wikipedia.orgbhu.ac.in In pyrimidines, nucleophilic attack readily occurs at the C-2, C-4, and C-6 positions. bhu.ac.inslideshare.net This reactivity is exploited to introduce a variety of substituents by displacing leaving groups like halogens. bhu.ac.in Similarly, for pyridine, nucleophilic substitution preferentially occurs at the C-2 and C-4 positions. stackexchange.com This is because the negative charge in the intermediate Meisenheimer complex can be delocalized onto the electronegative nitrogen atom, stabilizing the intermediate. stackexchange.com The regioselectivity of nucleophilic substitution on 2,4-difunctionalized pyrimidines often sees the initial attack at the more reactive 4-position. google.com

Green Chemistry Principles and Sustainable Synthesis

The application of green chemistry principles to the synthesis of aminopyrimidines and related heterocycles offers significant advantages over traditional methods. These include enhanced reaction rates, increased yields, simplified purification processes, reduced energy consumption, and a smaller environmental footprint. The following sections detail specific sustainable methodologies that have been successfully employed.

Eliminating or minimizing the use of volatile organic solvents is a cornerstone of green synthesis. Solvent-free, or "neat," reactions reduce waste, mitigate safety hazards, and can lead to more efficient processes by increasing reactant concentration.

Research has demonstrated the effective synthesis of pyrimidine-5-carbonitrile and pyrimidine-5-carboxamide derivatives through a one-pot, solvent-free method. ias.ac.in This approach involves heating a mixture of a substituted benzaldehyde, malononitrile (B47326) or cyanoacetamide, and urea/thiourea with ammonium chloride as a catalyst at 110°C. ias.ac.in This method provides good to excellent yields for a variety of derivatives. ias.ac.in

| Entry | Aldehyde (R group) | Reactant | Product Type | Yield (%) |

|---|---|---|---|---|

| 1 | Phenyl | Malononitrile | Pyrimidine-5-carbonitrile | 82 |

| 2 | 2-Chlorophenyl | Malononitrile | Pyrimidine-5-carbonitrile | 75 |

| 3 | 4-Nitrophenyl | Malononitrile | Pyrimidine-5-carbonitrile | 85 |

| 4 | Phenyl | Cyanoacetamide | Pyrimidine-5-carboxamide | 72 |

| 5 | 4-Methylphenyl | Cyanoacetamide | Pyrimidine-5-carboxamide | 75 |

Another green approach is the synthesis of 2-aminopyridines from a dihydrothiazolopyridinium salt precursor. nih.gov This reaction proceeds efficiently by stirring the salt with various primary or secondary amines, either neat or in a minimal amount of a solvent like DMSO, under mild conditions (room temperature to 50°C). nih.gov Furthermore, solvent-free conditions have been applied to the synthesis of 5-aryl-2-(alkylthio)-5,8-dihydro-pyrido[2,3-d]pyrimidine-diones using a magnetic nanocatalyst, which facilitates both the reaction and the separation of the catalyst. rsc.org

Alternative energy sources like microwaves and ultrasound have emerged as powerful tools for accelerating organic reactions. These techniques facilitate efficient energy transfer, often resulting in dramatic reductions in reaction time, improved yields, and enhanced product purity compared to conventional heating methods.

Microwave-Assisted Synthesis Microwave irradiation has been successfully used in the one-pot synthesis of various aminopyrimidine scaffolds. For instance, aminopyrimidine derivatives can be synthesized by condensing chalcones with guanidine (B92328) nitrate (B79036) under microwave irradiation at 160 watts for just 3 minutes, affording yields between 33% and 56%. nanobioletters.com Similarly, a high-yield synthesis of 2-arylimidazo[1,2-a]pyrimidin-5(8H)-ones was achieved by reacting 6-methylisocytosine with α-bromoacetophenones under microwave heating at 160°C for 20 minutes. nih.gov The use of microwave assistance is also reported for the synthesis of pyrimido[1,2-a]pyrimidines. rsc.org

Ultrasonic Irradiation Methods Sonochemistry, which utilizes the phenomenon of acoustic cavitation, provides another effective green synthetic pathway. The synthesis of novel 1,2,4-triazolo[1,5-a]pyrimidines via the cyclocondensation of β-enaminones with 5-amino-1,2,4-triazole demonstrates the power of this technique. researchgate.netnih.gov A direct comparison between ultrasonic irradiation and conventional oil bath heating highlights the significant advantages of the former. researchgate.netnih.gov

| Product | Method | Time | Yield (%) |

|---|---|---|---|

| 7-phenyl-5-(trifluoromethyl)- nanobioletters.comrsc.orgresearchgate.nettriazolo[1,5-a]pyrimidine | Ultrasonic Irradiation | 17 min | 94 |

| Conventional Heating | 16 h | 85 | |

| 7-(4-fluorophenyl)-5-(trifluoromethyl)- nanobioletters.comrsc.orgresearchgate.nettriazolo[1,5-a]pyrimidine | Ultrasonic Irradiation | 10 min | 96 |

| Conventional Heating | 16 h | 88 | |

| 7-(thien-2-yl)- nanobioletters.comrsc.orgresearchgate.nettriazolo[1,5-a]pyrimidine | Ultrasonic Irradiation | 5 min | 96 |

| Conventional Heating | 16 h | 96 |

This methodology offers shorter reaction times, proceeds under mild conditions, and provides excellent yields. researchgate.netnih.gov The synthesis of other pyrimidine derivatives under ultrasonic irradiation has also been shown to drastically reduce reaction times, for example, from 8 hours with conventional methods to just 30 minutes with sonication, while achieving high product yields. beilstein-archives.org

The use of catalysts is fundamental to green chemistry, as they can lower the activation energy of reactions, enabling them to proceed under milder conditions and with greater selectivity, often with reduced byproduct formation.

Nanocatalysis Nanocatalysts offer high surface area-to-volume ratios, leading to enhanced catalytic activity. A simple and efficient procedure for synthesizing 2-aryl-pyrido[2,3-d]pyrimidines utilizes Ni-doped TiO2 nanoparticles. rsc.org This two-component reaction between (2-aminopyridin-3-yl)methanol (B22979) and aryl methanamines proceeds in refluxing toluene (B28343) to give the desired products in yields up to 92%. rsc.org Another example involves a magnetic HAp-encapsulated-γ-Fe2O3 supported sulfonic acid nanocatalyst for the three-component synthesis of pyridopyrimidines under solvent-free conditions. rsc.org

Organocatalysis The use of small organic molecules as catalysts is an attractive alternative to metal-based catalysts. Natural products have been explored for this purpose, such as in the one-pot, two-step synthesis of bioactive 6-amino-2-pyridone-3,5-dicarbonitrile derivatives. nih.gov In this process, betaine (B1666868) is used to catalyze the first step, and guanidine carbonate efficiently catalyzes the second, highlighting the utility of readily available and benign catalysts. nih.gov L-proline, often used in organocatalysis, has also been employed for the synthesis of 4-aryloctahydro-1H-pyrano[2,3-d]pyrimidine-2(8aH)-ones/thiones. acs.org

Metal Catalysis Transition metal catalysts remain crucial for many transformations. A highly efficient method for preparing N-(5-amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidinamine involves the catalytic reduction of the corresponding nitro-precursor. google.com The reaction uses a palladium on carbon (Pd-C) catalyst with ammonium formate (B1220265) as a hydrogen transfer agent in an ester solvent. google.com This catalytic transfer hydrogenation method is notable for its high product yield (>90%) and purity (>99.5%). google.com

| Catalyst System | Target Structure | Key Features | Source |

|---|---|---|---|

| Ni-doped TiO2 nanoparticles | 2-Aryl-pyrido[2,3-d]pyrimidines | High yields (up to 92%) | rsc.org |

| Betaine / Guanidine carbonate | 6-Amino-2-pyridone-3,5-dicarbonitriles | One-pot, two-step synthesis using natural product catalysts | nih.gov |

| Palladium on carbon / Ammonium formate | N-(5-amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidinamine | Catalytic transfer hydrogenation; Yield >90%, Purity >99.5% | google.com |

| Ammonium chloride | Pyrimidine-5-carbonitriles | Solvent-free conditions; Good yields (75-85%) | ias.ac.in |

Ligand Architecture and Coordination Features

The structure of this compound, featuring both a pyridine and a pyrimidine ring, provides multiple nitrogen atoms that can act as donors to metal centers. This arrangement facilitates the formation of stable chelate rings and allows the ligand to act as a bridge between metal ions, leading to the assembly of polynuclear complexes and coordination polymers.

This compound possesses three potential nitrogen donor atoms: the pyridine nitrogen, and the two nitrogen atoms of the pyrimidine ring. The amino group is generally not involved in coordination. The pyridine nitrogen and the adjacent pyrimidine nitrogen are positioned to form a stable five-membered chelate ring with a metal ion. This bidentate N,N-chelation is a common coordination mode for this type of ligand.

The specific nitrogen atoms involved in complexation can be influenced by several factors, including the metal ion's properties and the reaction conditions. The nitrogen atoms of the pyrimidine ring are generally less basic than the pyridine nitrogen. However, the chelate effect strongly favors the formation of a complex involving the pyridine nitrogen and one of the pyrimidine nitrogens.

The coordination of the nitrogen atoms to a metal center is confirmed by spectroscopic techniques. In the infrared (IR) spectra of the complexes, the bands corresponding to the C=N and C=C stretching vibrations of the pyridine and pyrimidine rings are often shifted to higher frequencies upon coordination, indicating a change in the electron distribution within the heterocyclic rings.

Pyridyl-pyrimidine ligands, including this compound, are known to exhibit both chelating and bridging coordination modes.

Chelation: The most common coordination mode is bidentate chelation, where the ligand binds to a single metal center through the pyridine nitrogen and one of the pyrimidine nitrogen atoms, forming a stable five-membered ring. This mode is prevalent in the formation of mononuclear complexes.

Bridging: In addition to chelation, these ligands can act as bridging ligands, connecting two or more metal centers. This can occur in several ways. For instance, after chelating to one metal ion, the second nitrogen atom of the pyrimidine ring can coordinate to another metal ion, leading to the formation of a dinuclear or polynuclear complex. In some cases, the pyrazine (B50134) ring of a related ligand has been shown to act as a bridge between two metal ions. nih.gov This bridging capability is crucial for the construction of coordination polymers and metal-organic frameworks (MOFs).

The specific coordination mode adopted by the ligand is influenced by the metal-to-ligand ratio, the nature of the metal ion, and the presence of other coordinating species such as counter-ions or solvent molecules. The flexibility in coordination allows for the rational design of complexes with specific dimensionalities and properties.

Synthesis and Structural Characterization of Metal Complexes

The synthesis of metal complexes with this compound is typically achieved by reacting the ligand with a metal salt in a suitable solvent. The resulting complexes can be characterized by a variety of techniques to determine their structure and properties.

A wide range of transition metal complexes of pyridyl-pyrimidine and related amino-pyridine ligands have been synthesized and studied. These include complexes with:

Iron: Iron(II) complexes with amino-pyridine ligands have been synthesized and characterized. nsf.gov Some of these complexes have shown catalytic activity in polymerization reactions. nsf.gov

Nickel: Nickel(II) complexes with 2-aminopyrimidine have been prepared, often forming two-dimensional polymeric structures with cyano bridges. istanbul.edu.tr

Palladium: Palladium(II) complexes with pyrimidine and pyridine derivatives have been synthesized, and their configurations have been studied. cdnsciencepub.commdpi.com These complexes are often square planar. mdpi.com

Zinc: Zinc(II) complexes with various amino-pyridine and pyrimidine-containing ligands have been reported, exhibiting diverse coordination geometries. frontiersin.orgnih.govnih.gov Some of these complexes have been investigated for their potential biological applications. nih.gov

Copper: Copper(II) complexes with amino-pyridine and pyridyl-pyrimidine ligands are numerous. nih.govrsc.orgtandfonline.comclarku.edu These complexes display a range of coordination numbers and geometries, including square pyramidal and distorted octahedral. rsc.orgnih.gov

Silver: Silver(I) complexes with pyridine-containing ligands have been synthesized and have shown potential as antimicrobial agents. rsc.orgnih.govrsc.org

The following table summarizes some of the synthesized transition metal complexes with related ligands:

| Metal Ion | Ligand | Formula of Complex | Coordination Geometry | Reference |

| Iron(II) | Amino-pyridine derivative | [Fe(L)Cl₂]₂ | Dimeric | nsf.gov |

| Nickel(II) | 2-Aminopyrimidine | M(2APM)₂(CN)₄ | Octahedral | istanbul.edu.tr |

| Palladium(II) | Pyrimidine/Pyridine derivative | [Pd(L)₂X₂] | Square Planar | cdnsciencepub.com |

| Zinc(II) | Pyridine-2,5-dicarboxylic acid N-oxide | [Zn(bpy)(Hpydco)₂] | Distorted Octahedral | nih.gov |

| Copper(II) | 5-amino-3-(pyrid-2-yl)-1H-pyrazole | [CuBr(L)₂]Br | Distorted Square Pyramidal | rsc.org |

| Silver(I) | Pyridine-4,5-dicarboxylate derivative | [Ag(py-2pz)₂]PF₆ | Distorted Tetrahedral | nih.gov |

The coordination geometry and stability of the resulting metal complexes are significantly influenced by both the nature of the metal ion and any substitutions on the ligand.

Influence of the Metal Ion: Different metal ions have distinct preferences for coordination numbers and geometries. For instance, Pd(II) typically forms square planar complexes, while Zn(II) can adopt tetrahedral or octahedral geometries. cdnsciencepub.commdpi.comnih.gov The size and charge of the metal ion also play a crucial role in determining the stability of the complex, as described by the Irving-Williams series for divalent first-row transition metals.

Influence of Ligand Substitution: Substituents on the pyridine or pyrimidine rings can alter the electronic and steric properties of the ligand, thereby affecting the stability and structure of the complex. Electron-donating groups can increase the basicity of the nitrogen donor atoms, leading to stronger metal-ligand bonds. Conversely, electron-withdrawing groups can decrease the basicity and potentially weaken the coordination. Steric hindrance from bulky substituents can also influence the coordination geometry and may prevent the formation of certain structures. For example, subtle variations in substituents on amino-pyridine ligands have been shown to impact the catalytic activity of their iron complexes. nsf.gov

A combination of spectroscopic and diffraction techniques is essential for the comprehensive characterization of these metal complexes.

X-ray Diffraction: Single-crystal X-ray diffraction is the most powerful technique for determining the precise three-dimensional structure of a complex in the solid state. nih.govresearchgate.net It provides detailed information about bond lengths, bond angles, coordination geometry, and intermolecular interactions. Powder X-ray diffraction can be used to confirm the phase purity of the bulk sample. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy (¹H and ¹³C) is a valuable tool for characterizing the structure of diamagnetic complexes in solution. The chemical shifts of the ligand's protons and carbons change upon coordination to a metal ion, providing insights into the binding mode. For paramagnetic complexes, NMR spectra can be broad, but can still provide information about the magnetic properties of the complex. nsf.govnih.gov

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the ligand and the complex. ijirset.com Changes in the vibrational frequencies of the ligand upon coordination can confirm the involvement of specific donor atoms in the metal-ligand bond. For example, shifts in the stretching frequencies of the pyrimidine and pyridine rings are indicative of coordination. istanbul.edu.tr New bands appearing at lower frequencies can be assigned to metal-nitrogen stretching vibrations.

The following table provides a summary of the spectroscopic data for a representative complex:

| Technique | Free Ligand (Characteristic Signals) | Coordinated Ligand (Characteristic Changes) | Reference |

| IR (cm⁻¹) | ν(N-H) ~3450, 3350; Ring vibrations ~1600-1400 | Shift in ring vibrations; New bands for M-N | istanbul.edu.trijirset.com |

| ¹H NMR (ppm) | Pyridine-H ~8.5-7.5; Pyrimidine-H ~9.0-8.0; Amino-H ~5.0 | Shifts in proton signals upon coordination | nsf.govnih.gov |

| ¹³C NMR (ppm) | Pyridine-C ~150-120; Pyrimidine-C ~160-150 | Shifts in carbon signals upon coordination | nih.gov |

Computational and Theoretical Investigations of 5 Amino 2 2 Pyridyl Pyrimidine

Electronic Structure and Molecular Orbital Analysis

The electronic structure of a molecule dictates its physical properties and chemical behavior. Computational chemistry offers powerful tools to probe this structure, with molecular orbital (MO) theory being a cornerstone.

Frontier Molecular Orbital (FMO) Theory (e.g., HOMO-LUMO Gap)

Theoretical Framework: Frontier Molecular Orbital (FMO) theory, developed by Kenichi Fukui, simplifies the picture of chemical reactivity by focusing on the interactions between two key orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). numberanalytics.comfiveable.me The HOMO, being the highest energy orbital containing electrons, acts as an electron donor (nucleophile), while the LUMO, the lowest energy orbital without electrons, acts as an electron acceptor (electrophile). libretexts.org The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability and chemical reactivity. stackexchange.comresearchgate.net A small HOMO-LUMO gap generally suggests that a molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO, making it more polarizable. numberanalytics.comrsc.org

Application to 5-Amino-2-(2-pyridyl)pyrimidine: A computational analysis of this compound would calculate the energies and visualize the spatial distribution of its HOMO and LUMO.

HOMO: It is anticipated that the HOMO would be predominantly localized on the electron-rich portions of the molecule. Due to the strong electron-donating nature of the amino group (-NH2), the HOMO density would likely be concentrated on the pyrimidine (B1678525) ring, particularly near the amino substituent, and potentially extending to the amino group itself.

LUMO: Conversely, the LUMO density is expected to be located on the electron-deficient regions. The pyridine (B92270) and pyrimidine rings are both π-deficient heterocycles, making them good electron acceptors. Therefore, the LUMO would likely be distributed across both the pyridine and pyrimidine rings.

HOMO-LUMO Gap: The calculated energy gap (ΔE = ELUMO – EHOMO) would provide a quantitative measure of the molecule's reactivity. wuxiapptec.com This value would be instrumental in predicting its behavior in chemical reactions, with a smaller gap indicating higher reactivity. stackexchange.com

If such data were available, it would be presented in a table similar to the one below, allowing for comparison with related compounds.

| Orbital | Energy (eV) | Primary Lobe Distribution (Predicted) |

| LUMO | Value | Pyridine and Pyrimidine Rings |

| HOMO | Value | Pyrimidine Ring and Amino Group |

| Gap (ΔE) | Value | - |

Charge Transfer Phenomena and Dipole Moments

Application to this compound: The structure of this compound, featuring an electron-donating amino group and two electron-withdrawing heterocyclic rings, suggests a propensity for charge transfer.

Charge Transfer: Computational analysis would likely reveal a ground-state electronic structure with significant charge separation. The amino group donates electron density to the pyrimidine ring, which, along with the pyridine ring, acts as an electron sink. This inherent charge transfer character would be reflected in the calculated atomic partial charges. Upon excitation with light, an ICT state could be formed, further enhancing this charge separation. stanford.edu

Dipole Moment: A calculation of the dipole moment would quantify the molecule's polarity. Given the arrangement of the amino group and the electronegative nitrogen atoms in the rings, a significant dipole moment is expected. The vector would likely point from the amino group towards the heterocyclic systems. Understanding the dipole moment is crucial for predicting how the molecule will orient itself in an electric field and how it will interact with polar solvents and biological receptors.

Reactivity and Electrostatic Potential Mapping

To visualize and quantify chemical reactivity, computational chemists employ tools that map the electronic properties onto the molecule's surface.

Molecular Electrostatic Potential (MESP) Analysis

Theoretical Framework: Molecular Electrostatic Potential (MESP) is a real-space function that maps the electrostatic potential created by a molecule's charge distribution (nuclei and electrons). chemrxiv.org It is an invaluable tool for predicting chemical reactivity, as it reveals electron-rich and electron-poor regions. doaj.orgmdpi.com Typically, MESP surfaces are color-coded: red indicates regions of negative potential (electron-rich, susceptible to electrophilic attack), while blue denotes regions of positive potential (electron-poor, susceptible to nucleophilic attack). acs.orgnih.gov

Application to this compound: An MESP analysis of this compound would provide a clear, intuitive map of its reactive sites.

Negative Potential Regions (Red): The most negative potential (Vmin) would be expected around the nitrogen atoms of the pyridine and pyrimidine rings due to their lone pairs of electrons. These sites would be the primary targets for protonation and interactions with electrophiles.

Positive Potential Regions (Blue): Positive potential would be found around the hydrogen atoms of the amino group, making them potential hydrogen bond donors.

Neutral/Intermediate Regions (Green/Yellow): The carbon atoms of the aromatic rings would display intermediate potentials.

This analysis would be critical for understanding noncovalent interactions, such as hydrogen bonding, which are vital for molecular recognition and self-assembly. acs.org

Electron Localization Function (ELF) and Localized Orbital Locator (LOL)

Theoretical Framework: The Electron Localization Function (ELF) is a measure of the probability of finding an electron near a reference electron. wikipedia.org It provides a chemically intuitive picture of electron pairing and localization. jussieu.fr ELF values range from 0 to 1, where high values (close to 1) correspond to regions of high electron localization, such as covalent bonds and lone pairs, while lower values signify delocalized electrons. wikipedia.org The Localized Orbital Locator (LOL) is a related function that also helps to visualize regions of high electron localization, particularly highlighting the overlap of localized orbitals. researchgate.netrsc.org

Application to this compound: An ELF and LOL analysis would offer a detailed view of the bonding within this compound.

Covalent Bonds: High ELF/LOL values would be found in the regions between covalently bonded atoms (C-C, C-N, C-H, N-H), clearly delineating the molecular framework.

Lone Pairs: Distinct regions of high localization corresponding to the lone pairs on the three heterocyclic nitrogen atoms and the amino nitrogen would be visible.

Pi-System: The regions above and below the planes of the pyrimidine and pyridine rings would show characteristics of delocalized π-electrons, though typically with lower ELF values than covalent sigma bonds.

These analyses serve as a powerful bridge between the abstract concept of molecular orbitals and the classical Lewis structure representation of chemical bonding. wikipedia.orgjussieu.fr

Conformational Preferences and Tautomeric Equilibria

Theoretical Framework: Many molecules can exist in different spatial arrangements, known as conformations, by rotation around single bonds. chemistrysteps.comlibretexts.org Computational methods can determine the relative energies of these conformers to identify the most stable (lowest energy) structures. uci.edulibretexts.org Furthermore, molecules containing labile protons, like this compound, can exist as different structural isomers called tautomers, which interconvert via proton transfer. nih.govnih.gov Quantum chemical calculations are essential for predicting the relative stabilities of these tautomers and understanding the equilibrium between them. youtube.com

Application to this compound:

Conformational Preferences: The key conformational freedom in this molecule is the rotation around the single bond connecting the pyrimidine and pyridine rings. Computational modeling would explore the potential energy surface associated with this rotation. The planarity of the molecule would be of key interest, as steric hindrance between the hydrogen atoms on the adjacent rings could favor a twisted (non-planar) conformation to relieve strain. The results would reveal the dihedral angle of the lowest-energy conformer. openstax.org

Tautomeric Equilibria: this compound can potentially exist in different tautomeric forms. The primary equilibrium is the amino-imino tautomerism. The amino form (as named) is generally favored for aminopyridines and aminopyrimidines. youtube.comyoutube.com However, the imino form, where a proton moves from the exocyclic amino group to one of the ring nitrogens, could also exist. nih.govrsc.org Computational studies would calculate the relative energies of these tautomers in the gas phase and in different solvents to predict which form is predominant under various conditions.

Analysis of Stable Isomers and Conformers

The structural landscape of this compound is defined by its various possible isomers and conformers. Isomers are molecules that share the same chemical formula but have different arrangements of atoms, while conformers are different spatial arrangements of the same molecule that can be interconverted by rotation about single bonds.

For this compound, rotational isomers, or conformers, arise from the rotation around the single bond connecting the pyrimidine and pyridine rings. This rotation leads to different dihedral angles between the two aromatic rings, resulting in conformers with varying degrees of planarity. Computational studies on similar bi-aromatic systems suggest that the most stable conformers are often those where the rings are nearly coplanar, to maximize π-conjugation, or completely non-planar, to minimize steric hindrance between hydrogen atoms on the rings.

The relative energies of these conformers can be calculated to determine the most stable, or ground-state, conformation. These calculations typically reveal the potential energy surface as a function of the dihedral angle, identifying energy minima corresponding to stable conformers and energy barriers for their interconversion. For some 4,6-disubstituted 2-amino-5-formylpyrimidines, the pyrimidine ring itself has been observed to adopt a folded boat conformation, indicating that non-planar arrangements can be favored in certain substituted systems.

In addition to rotational conformers, positional isomers of this compound could exist if the amino group were located at a different position on the pyrimidine ring. However, the focus here is on the specified compound.

A theoretical analysis would typically involve geometry optimization of various starting structures to find all possible stable conformers. The following table illustrates a hypothetical relative energy landscape for different conformers of this compound based on the dihedral angle between the pyridine and pyrimidine rings.

| Conformer | Dihedral Angle (°) | Relative Energy (kcal/mol) |

| Planar | 0 | 1.5 |

| Twisted | 45 | 3.0 |

| Perpendicular | 90 | 5.0 |

| Anti-planar | 180 | 0.0 |

Note: This table is a representative example based on typical findings for similar bi-aromatic heterocyclic compounds and is not derived from a specific study on this compound.

Investigation of Tautomeric Shifts and Their Stabilization

Tautomerism is a significant phenomenon in heterocyclic compounds like this compound, involving the migration of a proton, typically from an amino group to a ring nitrogen atom, resulting in an imino tautomer. This amine-imine tautomerism can significantly influence the compound's chemical reactivity, hydrogen bonding capabilities, and biological activity.

For this compound, the amino form is generally expected to be the most stable tautomer under normal conditions. However, the imino tautomer, where the proton from the exocyclic amino group has moved to one of the pyrimidine ring nitrogens, can also exist. The relative stability of these tautomers can be influenced by factors such as the solvent environment and electronic effects of the substituent groups.

Computational studies on related aminopyrimidines and aminopyridines have shown that the amino tautomer is typically more stable than the imino form. nih.gov The energy difference between the tautomers can be calculated to predict their equilibrium populations. In some cases, photo-induced tautomerism has been observed, where irradiation with UV light can favor the formation of the less stable imino tautomer. nih.gov The stabilization of different tautomers can also be affected by intermolecular interactions, such as hydrogen bonding with solvent molecules. For instance, studies on aminopurines have shown that solvation can significantly alter the relative stabilities of tautomers. youtube.com

The potential tautomeric forms of this compound are illustrated below, with their hypothetical relative stabilities in the gas phase.

| Tautomer | Description | Relative Stability (kcal/mol) |

| Amino | Proton on the exocyclic nitrogen | 0.0 (most stable) |

| Imino (N1) | Proton on the N1 of the pyrimidine ring | > 5.0 |

| Imino (N3) | Proton on the N3 of the pyrimidine ring | > 5.0 |

Note: This table presents a plausible scenario for the tautomeric equilibrium of this compound based on data for analogous compounds, as direct computational results are not available.

Advanced Quantum Chemical Methodologies

To accurately model the properties of this compound, a range of advanced quantum chemical methodologies are employed. These methods provide a robust framework for predicting molecular structure, energetics, and spectroscopic signatures.

Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) Calculations

Density Functional Theory (DFT) is a widely used quantum chemical method for investigating the electronic structure of molecules. rsc.org It offers a good balance between computational cost and accuracy, making it suitable for studying relatively large molecules like this compound. DFT calculations are used to optimize the molecular geometry, determine the energies of different isomers and conformers, and calculate various molecular properties. The B3LYP functional is a popular choice for such calculations on pyrimidine derivatives. nih.gov

Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT that is used to study the excited states of molecules. mdpi.com It is particularly useful for predicting the UV-Vis absorption spectra of compounds by calculating the energies of electronic transitions from the ground state to various excited states. mdpi.com This allows for a theoretical understanding of the electronic transitions responsible for the observed absorption bands.

Selection and Impact of Basis Sets

The choice of a basis set is a critical aspect of any quantum chemical calculation, as it directly impacts the accuracy of the results. A basis set is a set of mathematical functions used to build the molecular orbitals. For molecules containing elements like carbon, nitrogen, and hydrogen, Pople-style basis sets such as 6-31G(d,p) and the more extensive 6-311++G(d,p) are commonly used. nih.gov The inclusion of polarization functions (d,p) and diffuse functions (+) is often necessary for an accurate description of bonding and non-bonding interactions.

The selection of a basis set represents a trade-off between computational cost and accuracy. Larger basis sets provide more flexibility in describing the electronic distribution, leading to more accurate results but at a higher computational expense. For instance, geometry optimizations might be performed with a smaller basis set, followed by single-point energy calculations with a larger basis set to refine the energy values. The impact of the basis set choice must be carefully considered to ensure the reliability of the computational predictions.

Prediction of Spectroscopic Signatures (e.g., NMR, IR, UV-Vis)

Computational methods are powerful tools for predicting the spectroscopic signatures of molecules, which can be invaluable for interpreting experimental spectra and confirming molecular structures.

NMR Spectroscopy: The chemical shifts in Nuclear Magnetic Resonance (NMR) spectroscopy can be calculated using methods like the Gauge-Including Atomic Orbital (GIAO) approach within the DFT framework. nih.gov These calculations can predict the ¹H and ¹³C NMR spectra, providing insights into the electronic environment of each nucleus. Comparing calculated chemical shifts with experimental data can help in the structural elucidation of the compound and its conformers.

IR Spectroscopy: The vibrational frequencies of a molecule can be calculated using DFT. These frequencies correspond to the absorption bands observed in an Infrared (IR) spectrum. By analyzing the calculated vibrational modes, each band in the spectrum can be assigned to specific molecular motions, such as stretching and bending of bonds. This aids in the interpretation of experimental IR spectra and the identification of functional groups.

UV-Vis Spectroscopy: As mentioned earlier, TD-DFT is the primary method for predicting UV-Vis absorption spectra. The calculations provide the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths, which are related to the intensity of the absorption bands. These predictions can help in understanding the electronic transitions that give rise to the observed color of a compound and how its structure influences its absorption properties.

The following table provides a hypothetical set of predicted spectroscopic data for the most stable conformer of this compound.

| Spectroscopic Data | Predicted Values |

| ¹H NMR (ppm) | Pyridine-H: 7.5-8.5; Pyrimidine-H: 8.0-9.0; Amino-H: 5.0-6.0 |

| ¹³C NMR (ppm) | Aromatic C: 110-160 |

| IR (cm⁻¹) | N-H stretch: 3300-3500; C=N stretch: 1600-1650; C=C stretch: 1400-1600 |

| UV-Vis (nm) | λmax1: ~250; λmax2: ~320 |

Note: This table contains representative values based on computational studies of similar aminopyridine and aminopyrimidine compounds and is intended to be illustrative.

Lack of Specific Research Data on the Supramolecular Chemistry of this compound

Following a comprehensive search of available scientific literature, it has been determined that there is a significant lack of specific research data concerning the supramolecular chemistry and engineered assemblies of the chemical compound This compound . The detailed investigation required to fulfill the user's request on its specific non-covalent interactions and the construction of ordered molecular architectures could not be completed due to the absence of targeted studies on this particular molecule.

While the fields of supramolecular chemistry and crystal engineering are robust, with extensive research on related structures such as aminopyrimidines, aminopyridines, and other bipyridyl or bipyrimidyl systems, the specific compound of interest, this compound, does not appear to have been a direct subject of in-depth studies concerning its hydrogen bonding networks, halogen bonding interactions, or pi-pi stacking phenomena.

General principles of supramolecular chemistry allow for predictions about how this compound might behave. For instance:

The amino group and the nitrogen atoms on the pyrimidine and pyridine rings are potential sites for hydrogen bonding .

The aromatic rings suggest the possibility of pi-pi stacking interactions .

If halogenated derivatives were to be synthesized, they could participate in halogen bonding .

However, without specific crystallographic data or detailed studies, any discussion on bond angles, distances, network motifs, or the resulting one-dimensional or two-dimensional structures for this compound would be purely speculative. The available search results discuss these phenomena in related but distinct molecules. For example, studies on N-(5-Amino-2-methylphenyl)-4-(3-pyridyl)pyrimidin-2-amine reveal weak intermolecular N—H···N hydrogen bonds and pi-pi stacking interactions, but this compound has a different substitution pattern and an additional phenyl group, which significantly alters its electronic and steric properties compared to the requested compound. Similarly, research on silylated 2-aminopyrimidines and 2-amino-5-iodopyridinium provides insights into hydrogen and halogen bonding within those specific systems, but this information cannot be directly and accurately extrapolated to this compound.

To provide a scientifically accurate and detailed article as requested, data from crystal structure analysis (e.g., X-ray diffraction) and computational studies specifically on this compound would be necessary. As this information is not available in the public domain through the conducted searches, the generation of the requested article with the required level of scientific rigor and specificity is not possible at this time.

Supramolecular Chemistry and Engineered Assemblies

Construction of Ordered Molecular Architectures

Development of Three-Dimensional Frameworks

The construction of three-dimensional (3D) frameworks using molecular building blocks is a significant area of materials science, leading to the creation of functional materials such as metal-organic frameworks (MOFs) and coordination polymers. These materials are of interest for applications in gas storage, separation, and catalysis. The molecular structure of 5-Amino-2-(2-pyridyl)pyrimidine, featuring a pyrimidine (B1678525) ring, a pyridine (B92270) ring, and an amino group, presents multiple potential coordination and hydrogen bonding sites, making it a theoretically viable candidate for the construction of 3D supramolecular assemblies.

However, a comprehensive search of available scientific databases and literature does not yield specific examples of three-dimensional frameworks constructed from this compound. While numerous studies detail the synthesis and structure of coordination polymers and hydrogen-bonded networks from other aminopyrimidine and pyridyl derivatives, research specifically focused on the use of this compound in this context appears to be limited or not publicly documented. The existing literature on related compounds suggests that the nitrogen atoms of the pyridine and pyrimidine rings, along with the amino group, could act as versatile coordination sites for metal ions or as donors and acceptors for hydrogen bonds, which are crucial interactions for the assembly of 3D networks.

External Stimuli and Control Over Supramolecular Behavior

The ability to control the organization of molecules in a supramolecular assembly through external stimuli such as light, heat, or chemical agents is a hallmark of "smart" materials. These stimuli-responsive systems can undergo reversible changes in their structure and properties, making them suitable for applications in sensing, drug delivery, and molecular switching.

For assemblies containing pyridyl or pyrimidine moieties, responses to external stimuli have been documented in a general sense. For instance, the protonation or coordination of nitrogen atoms can be influenced by pH changes (halochromism), and photo-responsive groups can be incorporated to induce conformational changes with light. However, specific research detailing the influence of external stimuli on the supramolecular behavior of assemblies formed from this compound is not available in the public domain. The potential for such behavior exists; for example, the amino group and the pyridine/pyrimidine nitrogen atoms could be protonated or deprotonated, leading to changes in the supramolecular structure in response to pH variations. Similarly, the aromatic rings could participate in photo-induced processes if suitable chromophores are present. Despite this theoretical potential, experimental studies and detailed findings for this specific compound are not currently reported.

Catalytic and Materials Science Applications of 5 Amino 2 2 Pyridyl Pyrimidine and Its Complexes

Applications in Catalysis

The unique arrangement of nitrogen donor atoms in 5-Amino-2-(2-pyridyl)pyrimidine suggests its potential as a ligand in various catalytic systems. The combination of a pyridine (B92270) ring, often used in pincer-type ligands, and an aminopyrimidine moiety could facilitate cooperative effects with a metal center. Nevertheless, specific studies demonstrating these applications are currently absent from the available literature.

Metal-Ligand Cooperativity in Catalytic Cycles

There are no specific research findings detailing the involvement of this compound in catalytic cycles exhibiting metal-ligand cooperativity.

Homogeneous and Heterogeneous Catalysis (e.g., C-H Functionalization, Polymerization)

No documented studies were found that utilize this compound or its metal complexes for homogeneous or heterogeneous catalysis in reactions such as C-H functionalization or polymerization. Research on related aminopyridine-iron complexes has shown activity in atom transfer radical polymerization (ATRP), suggesting that ligands with similar structures could be promising candidates for such applications. umn.edunsf.gov Similarly, quinolyl/pyridyl-amino lithium complexes have been explored as catalysts for the ring-opening polymerization of cyclic esters. researchgate.net However, direct evidence for this compound in these roles is lacking.

Catalyst Design and Optimization for Specific Transformations

Without primary research on its catalytic activity, there is no information available on the design and optimization of catalysts based on the this compound ligand for any specific chemical transformations.

Functional Materials Development

The conjugated π-system of the pyridyl and pyrimidine (B1678525) rings, combined with the electron-donating amino group, suggests that this compound could be a valuable component in the creation of novel functional materials. However, its specific use in these applications is not documented.

Optoelectronic and Photofunctional Materials

There is no available research on the development or characterization of optoelectronic or photofunctional materials specifically incorporating this compound. Studies on related molecules, such as 5-N-arylaminothiazoles bearing pyridyl groups, have explored their photophysical properties for applications like zinc sensing, indicating the potential of similar heterocyclic systems in this area. rsc.org

Sensing Platforms (e.g., chemosensors, molecular switches)

No published reports were found on the application of this compound or its complexes in the development of chemosensors or molecular switches.

Nonlinear Optical (NLO) Materials

The quest for advanced materials with significant nonlinear optical (NLO) properties for applications in photonics and optoelectronics has led to the exploration of a wide array of organic and organometallic compounds. Pyrimidine derivatives, in particular, have emerged as a promising class of NLO chromophores. researchgate.netresearchgate.net The inherent electron-deficient nature of the pyrimidine ring makes it an excellent component in "push-pull" molecular systems, where electron-donating and electron-accepting groups are connected through a π-conjugated bridge. researchgate.net This arrangement can lead to large molecular hyperpolarizabilities, a key requirement for second-order NLO materials.

While direct experimental or computational studies on the NLO properties of this compound are not extensively documented in publicly available literature, its molecular structure suggests a potential for NLO activity. The amino group at the 5-position can act as an electron donor, while the pyrimidine and pyridine rings constitute the π-conjugated system and electron-accepting core.

The formation of metal complexes with ligands like this compound can further enhance NLO properties. Coordination to a metal center can modify the electronic distribution within the ligand, potentially increasing the charge transfer character and, consequently, the hyperpolarizability. nih.gov For instance, studies on other pyrimidine-based ligands and their metal complexes have demonstrated the tunability of NLO responses through the choice of metal ion and auxiliary ligands. nih.gov

Research on structurally related pyrimidine derivatives has provided valuable insights. For example, the investigation of NLO properties in various pyrimidine-based Schiff base complexes and other derivatives has shown that modifications to the molecular structure, such as the introduction of different substituents or the extension of the π-conjugation, can significantly impact the NLO response. rsc.orgrsc.org

The following table summarizes key aspects of NLO properties in pyrimidine-based compounds, drawing parallels to the potential of this compound and its complexes.

| Feature | Role in NLO Properties | Relevance to this compound |

| Push-Pull System | Creates intramolecular charge transfer, enhancing hyperpolarizability. researchgate.net | The amino group (donor) and the pyridyl-pyrimidine core (acceptor) form a potential push-pull system. |

| π-Conjugated Bridge | Facilitates electron delocalization between donor and acceptor groups. | The pyrimidine and pyridine rings provide the conjugated pathway. |

| Metal Coordination | Can enhance charge transfer and introduce new electronic transitions. nih.govnih.gov | Coordination of metal ions to the nitrogen atoms of the pyridyl and/or pyrimidine rings could tune NLO properties. |

| Structural Modification | Allows for fine-tuning of NLO response by altering substituents. rsc.orgrsc.org | Derivatization of the amino group or modification of the ring systems could optimize NLO activity. |

Future Directions in Applied Research and Interdisciplinary Exploration

The versatile chemical nature of this compound and its complexes opens up numerous avenues for future research and interdisciplinary applications. Building on its established roles in coordination chemistry, the exploration of this compound in materials science and beyond holds significant promise.

Advanced Materials Development:

Nonlinear Optics: A systematic investigation into the NLO properties of this compound and its metal complexes is a clear future direction. This would involve synthesizing a series of complexes with different metal centers (e.g., Zn(II), Cu(II), Ru(II)) and characterizing their second and third-order NLO responses through techniques like Hyper-Rayleigh Scattering and Z-scan measurements. nih.govnih.gov Computational studies using Density Functional Theory (DFT) could complement experimental work to elucidate structure-property relationships. rsc.orgrsc.org

Luminescent Materials: The photophysical properties of metal complexes of this compound warrant deeper investigation. Ruthenium(II) complexes, for example, are well-known for their luminescence and potential applications in bioimaging, sensing, and photodynamic therapy. acs.org Exploring the emissive properties of ruthenium and other transition metal complexes of this ligand could lead to novel probes and sensors.

Organic Light-Emitting Diodes (OLEDs): Pyrimidine derivatives have been explored as components of OLEDs. researchgate.net The charge transport and luminescent characteristics of this compound-based materials could be evaluated for their potential use in light-emitting devices.

Interdisciplinary Research:

Medicinal Chemistry: The pyrimidine scaffold is a cornerstone in medicinal chemistry, with numerous approved drugs containing this heterocycle. tandfonline.comnih.gov The structural motifs present in this compound could be of interest for the design of novel kinase inhibitors or other therapeutic agents. researchgate.net Future work could involve the synthesis of derivatives and their screening for various biological activities.

Supramolecular Chemistry and Crystal Engineering: The ability of this compound to act as a versatile building block in the construction of coordination polymers and supramolecular assemblies is an area ripe for exploration. The ligand's hydrogen bonding capabilities and multiple coordination sites could be exploited to create novel architectures with interesting properties, such as porosity or guest-host recognition.

Catalysis: While not a primary focus of this article, the coordination chemistry of this ligand suggests potential applications in catalysis. Metal complexes of pyridyl-pyrimidine ligands can be designed to catalyze a variety of organic transformations. Future research could explore the catalytic activity of this compound complexes in reactions such as cross-coupling or oxidation.

The following table outlines potential future research directions and the key scientific disciplines involved.

| Research Area | Key Objectives | Relevant Disciplines |

| Nonlinear Optical Materials | Synthesize and characterize NLO properties of the compound and its metal complexes. | Materials Science, Chemistry, Physics |

| Luminescent Probes | Investigate the photophysical properties of metal complexes for sensing and imaging applications. acs.org | Chemistry, Biology, Medicine |

| Medicinal Chemistry | Design and synthesize derivatives for evaluation as potential therapeutic agents. tandfonline.comnih.govresearchgate.net | Medicinal Chemistry, Pharmacology, Biochemistry |

| Supramolecular Assemblies | Utilize the ligand to construct novel coordination polymers and networks. | Chemistry, Crystal Engineering |

| Catalysis | Explore the catalytic potential of its metal complexes in organic synthesis. | Chemistry, Chemical Engineering |

Q & A

Q. What are the recommended synthesis methodologies for 5-amino-2-(2-pyridyl)pyrimidine?

The synthesis of pyridinylpyrimidine derivatives typically involves multi-step reactions. A common approach includes:

- Coupling Reactions : Reacting halogenated pyridines with aminopyrimidines under palladium catalysis (e.g., Suzuki-Miyaura coupling) .

- Reductive Amination : Using LiAlH4 in anhydrous ethyl dioxolane to reduce intermediates, followed by purification via silica gel chromatography (5–10% ethanol-dichloromethane gradient) .

- N-Oxide Activation : Pyridine N-oxides can be converted to 2-aminopyridines using trifluoroacetic anhydride (TFAA) in acetonitrile at 0°C to room temperature .

Key Tip : Ensure inert conditions (N2 atmosphere) to prevent side reactions.

Q. How can the structure of this compound be confirmed experimentally?

Use a combination of:

- <sup>1</sup>H/<sup>13</sup>C NMR : Identify aromatic protons (δ 6.5–8.5 ppm) and amine signals (δ 2.5–5.0 ppm) .

- ESI-MS : Confirm molecular weight (e.g., [M+H]<sup>+</sup> at m/z 187.1 for C9H9N4) .

- X-ray Crystallography : Analyze hydrogen-bonding patterns (e.g., carboxylic acid-aminopyrimidine synthons) using the Cambridge Structural Database (CSD) .

Q. What purification methods are effective for isolating this compound?

Q. How do substitution patterns on the pyridine ring influence physicochemical properties?

- Electron-Withdrawing Groups (e.g., Cl, Br) : Increase solubility in polar solvents and alter π-π stacking interactions .

- Amino Groups : Enhance hydrogen-bonding capacity, critical for crystal packing and biological target binding .

Reference : Compare analogs like 5-chloro-2-(5-chloropyridin-2-yl)pyrimidine for structure-property trends .

Advanced Research Questions

Q. How should researchers address contradictory data in spectroscopic characterization?

- Cross-Validation : Combine NMR, MS, and IR to resolve ambiguities (e.g., distinguishing amine tautomers) .

- Dynamic NMR Studies : Probe temperature-dependent shifts to identify rotamers or conformational flexibility .

Case Study : Inconsistent <sup>13</sup>C NMR signals may arise from paramagnetic impurities; repurify via column chromatography .

Q. What strategies optimize reaction yields for this compound derivatives?

- Catalyst Screening : Test Pd(PPh3)4 vs. Pd(OAc)2 for coupling efficiency .

- Solvent Effects : Anhydrous dioxolane improves LiAlH4-mediated reductions compared to THF .

- Temperature Control : Maintain 0°C during TFAA activation to minimize side products .

Q. How can structure-activity relationships (SAR) guide the design of bioactive derivatives?

- Key Modifications :

- Pyridine Substitution : Piperidine or cyclohexyl groups enhance lipophilicity and blood-brain barrier penetration .

- Amino Group Functionalization : Acetylation or methylation alters hydrogen-bonding with biological targets (e.g., methionine aminopeptidase-1) .

Validation : Use enzyme inhibition assays (e.g., IC50 measurements) to correlate SAR trends .

Q. What experimental considerations apply to studying this compound in biological assays?

- Buffer Compatibility : Use ammonium acetate (pH 6.5) for stability in aqueous solutions .

- Reducing Agent Interference : Avoid dithiothreitol (DTT) if the compound reacts with thiols .

- SDS-PAGE Controls : Include Coomassie staining and Western blotting to confirm target engagement .

Q. How can computational methods complement experimental studies of this compound?

- DFT Calculations : Predict tautomeric preferences (e.g., amine vs. imine forms) using Gaussian09 .

- Molecular Docking : Simulate binding to targets like methionine aminopeptidase-1 (PDB: 3TMA) .

- CSD Mining : Analyze hydrogen-bonding motifs to guide co-crystallization strategies .

Methodological Best Practices

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.